molecular formula C12H17NO2 B14840168 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol

Katalognummer: B14840168
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: PMBOFTSGLPGJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethoxy group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative.

    Cyclopropylmethoxy Substitution: The phenol derivative undergoes a substitution reaction with cyclopropylmethanol in the presence of a suitable catalyst.

    Dimethylamino Substitution: The intermediate product is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethoxy and dimethylamino groups can modulate the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.

    3-(Cyclopropylmethoxy)phenol: Lacks the dimethylamino group, which may influence its biological activity and chemical properties.

Uniqueness

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

3-(cyclopropylmethoxy)-5-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO2/c1-13(2)10-5-11(14)7-12(6-10)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI-Schlüssel

PMBOFTSGLPGJBW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=CC(=C1)OCC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.